molecular formula C9H7IN2O2 B8218499 methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B8218499
M. Wt: 302.07 g/mol
InChI Key: YPZOHLIPDFHXTB-UHFFFAOYSA-N
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Description

Methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (hypothetical structure inferred from analogs) is a pyrrolopyridine derivative featuring an iodine substituent at the 2-position and a methyl ester group at the 6-position. Pyrrolo[2,3-b]pyridines, or 7-azaindoles, are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with indoles and versatility in drug discovery .

Properties

IUPAC Name

methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-3-2-5-4-7(10)12-8(5)11-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZOHLIPDFHXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=C(N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Iodination

Electrophilic iodination is the most common method for introducing iodine at position 2. The ester group at position 6 acts as a meta-directing group, influencing regioselectivity.

Example Protocol

  • Substrate Preparation : Synthesize 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid methyl ester via esterification.

  • Iodination :

    • React with NIS (1.0–1.2 equiv) and KOH (0.5–1.0 equiv) in DCM.

    • Stir at 0–25°C for 10–16 hours.

    • Quench with aqueous Na₂S₂O₃ and extract with ethyl acetate.

Table 1: Representative Iodination Conditions

SubstrateReagents/ConditionsYield (%)Position IodinatedReference
1H-Pyrrolo[2,3-b]pyridineNIS, KOH, DCM, 0°C, 15h953
3-Iodo-7-azaindoleNIS, KOH, DCM, RT, 10h70–803
5-Bromo-7-azaindoleI₂, HIO₃, CHCl₃, 0°C, 1h853

Note: Adapted conditions may achieve 2-iodo substitution with optimized directing groups.

Cross-Coupling for Functionalization

While less common, palladium-catalyzed coupling can introduce iodine or aryl groups. For example:

  • Borylation : Convert bromine to boronate ester using bis(pinacolato)diboron.

  • Transmetallation : Replace boron with iodide via iodination reagents (e.g., I₂).

Table 2: Cross-Coupling Strategies

StepReagentsConditionsOutcomeReference
BorylationBis(pinacolato)diboron, Pd(dppf)Cl₂Dioxane, 80°C, 8h5-Boryl-7-azaindole
IodinationI₂, CuIDMF, 100°C, 2h5-Iodo-7-azaindole

Esterification and Purification

The carboxylic acid at position 6 is esterified to methyl ester using standard methods.

Esterification Protocol

  • Reagents : Methanol, H₂SO₄ (cat.).

  • Conditions : Reflux for 6–12 hours.

  • Purification : Column chromatography (silica gel, EtOAc/hexane).

Table 3: Esterification Efficiency

SubstrateReagents/ConditionsYield (%)Reference
6-Carboxylic acidCH₃OH, H₂SO₄, reflux, 12h85–90
5-Carboxylic acidDCC, DMAP, CH₃OH, RT, 4h75–80

Challenges and Optimization

Regioselectivity Control

Achieving exclusive 2-iodo substitution requires careful control of directing groups:

  • Ester Group : Electron-withdrawing, meta-directing.

  • Nitrogen Protecting Groups : Alkylation (e.g., methyl) may alter regioselectivity.

Side Reactions

  • Over-Iodination : Minimized by limiting NIS equivalents to 1.0–1.2.

  • Deiodination : Avoid prolonged reaction times or high temperatures.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals (Example)Reference
¹H NMRδ 7.63 (d, J = 8.3 Hz, 1H, H2), 3.88 (s, 3H, OCH₃)
¹³C NMRδ 147.5 (C2), 133.0 (C3), 53.2 (OCH₃)
HRMS (ESI)m/z [M + H]⁺ = 302.07 (C₉H₇IN₂O₂)

Industrial and Large-Scale Synthesis

For bulk production:

  • Continuous Flow Systems : Improve safety and yield consistency.

  • Recrystallization : Ethanol/water mixtures enhance purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl or alkyne-linked derivatives .

Mechanism of Action

The mechanism of action of methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and migration .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate with key analogs:

Compound Name CAS RN Molecular Formula Molecular Weight Substituent Position/Type Key Properties/Applications
This compound (hypothetical) - C₉H₇IN₂O₂ 302.07* 2-I, 6-COOCH₃ Cross-coupling precursor; potential kinase inhibitor
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate 1638760-65-2 C₉H₇BrN₂O₂ 255.07 3-Br, 6-COOCH₃ Bromine offers lower reactivity in coupling vs. iodine
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate 1256825-86-1 C₉H₈N₂O₂ 176.17 Unsubstituted, 6-COOCH₃ Base scaffold for functionalization
Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 1190312-75-4 C₉H₇IN₂O₂ 302.07 3-I, 4-COOCH₃ Positional isomer; altered electronic effects
tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate 1015609-19-4 C₁₂H₁₄IN₃O₂ 359.17 3-I, 5-NHCOO-tBu Carbamate protects amine; used in peptide synthesis
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid 920966-03-6 C₉H₈N₂O₂ 176.17 2-CH₃, 3-COOH Methyl donor; carboxylic acid enables salt formation

*Calculated molecular weight based on iodine substitution.

Key Structural and Functional Differences

  • Halogen Substituents: Iodo vs. Bromo: The 2-iodo derivative (hypothetical) and 3-bromo analog differ in halogen position and identity. Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br) enhance its suitability for metal-catalyzed cross-couplings .
  • Ester vs. Carboxylic Acid :

    • Methyl esters (e.g., ) are typically more lipophilic than carboxylic acids (e.g., 2-methyl-3-carboxylic acid ), influencing membrane permeability and pharmacokinetics.
  • Ring Fusion Isomerism :

    • Pyrrolo[3,2-b]pyridine derivatives (e.g., ) exhibit distinct electronic properties due to differing nitrogen placement, affecting π-stacking interactions in drug-receptor binding .

Biological Activity

Methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a pyrrolopyridine core with an iodine substituent at the 2-position and a carboxylate group at the 6-position. This structural configuration contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Iodination : The precursor pyrrolopyridine undergoes iodination using iodine in the presence of an oxidizing agent.
  • Esterification : The carboxylate group is introduced through esterification with methanol under acidic conditions.

These methods can be optimized for industrial production, utilizing continuous flow reactors to enhance yield and minimize by-products .

The primary mechanism of action for this compound involves its interaction with specific kinases. The compound acts as an inhibitor by binding to the ATP-binding site of kinases, preventing phosphorylation of downstream substrates. This inhibition can affect various cellular processes such as:

  • Cell Proliferation : By blocking kinase activity, the compound may reduce cell growth.
  • Apoptosis : Inhibition of certain pathways can lead to programmed cell death.
  • Cell Migration : Modulating kinase activity can influence cellular movement .

In Vitro Studies

Research indicates that this compound exhibits potent inhibitory effects against specific kinases involved in cancer pathways. For instance, it has been noted for its ability to inhibit MPS1 kinase with an IC50 value in the nanomolar range .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1H-Pyrrolo[2,3-b]pyridine Lacks iodine and carboxylate groupsLimited biological activity
Methyl 2-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate Brominated analogSimilar reactivity but different selectivity
Methyl 2-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate Chlorinated analogDistinct reactivity and applications

The presence of iodine in this compound enhances its reactivity in coupling reactions and makes it particularly valuable as a synthetic intermediate for complex molecules .

Case Studies

Recent studies have highlighted the efficacy of this compound in various cancer models. For instance:

  • A study demonstrated that this compound effectively inhibited tumor growth in HCT116 colon cancer xenografts when administered at specific dosages .

Q & A

Q. What are the key synthetic routes for methyl 2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate, and how can purity be optimized?

The synthesis typically involves multi-step procedures, including cyclization and halogenation. For example, similar pyrrolopyridine derivatives are synthesized via:

  • Cyclocondensation : Starting from aminopyridine precursors, cyclization is achieved using agents like POCl₃ or PCl₃ under reflux .
  • Iodination : Electrophilic iodination at the 2-position using N-iodosuccinimide (NIS) in acetic acid or DMF at 60–80°C .

Q. Purity Optimization :

  • Chromatography : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted intermediates.
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) yield high-purity crystals .
  • Analytical Validation : HPLC with UV detection (λ = 254 nm) confirms purity >98% .

Q. How is the compound characterized structurally, and what analytical methods are critical?

Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 8.2–8.5 ppm (pyridine protons) and δ 6.8–7.2 ppm (pyrrole protons) confirm the core structure.
    • ¹³C NMR : Peaks at ~160 ppm (ester carbonyl) and ~90 ppm (C-I) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and isotopic pattern for iodine .
  • X-ray Crystallography : Resolves iodine positioning and lattice packing, critical for solid-form stability .

Q. What are the primary reactivity patterns of this compound under standard conditions?

The iodine substituent enables diverse transformations:

  • Cross-Coupling Reactions :
    • Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes aryl-aryl coupling with boronic acids (e.g., to install biaryl motifs) .
    • Buchwald-Hartwig : Amination with primary/secondary amines under Pd catalysis .
  • Nucleophilic Substitution : Iodine displacement by thiols or amines in DMF at 100°C .
  • Ester Hydrolysis : LiOH in THF/water cleaves the methyl ester to the carboxylic acid for further derivatization .

Advanced Research Questions

Q. How does the iodine substituent influence biological activity in kinase inhibition studies?

The iodine atom enhances binding to hydrophobic kinase pockets (e.g., FGFRs, EGFRs):

  • Molecular Docking : Simulations show iodine forms van der Waals contacts with Leu443 in FGFR1, improving binding affinity (ΔG = -9.2 kcal/mol) .
  • Comparative SAR : Analogues without iodine (e.g., bromo or methyl) show 5–10x lower inhibitory potency (IC₅₀ = 120 nM vs. 25 nM for the iodo derivative) .

Q. Methodological Note :

  • Kinase Assays : Use TR-FRET-based Z’-LYTE® assays to measure IC₅₀ values .
  • Cellular Validation : Western blotting for phosphorylated FGFR in cancer cell lines (e.g., HCT-116) confirms target engagement .

Q. What strategies mitigate instability in aqueous buffers during biological assays?

Instability Factors :

  • Ester hydrolysis at pH >7.0 generates the carboxylic acid, altering solubility and activity .
    Solutions :
  • Buffer Optimization : Use pH 6.5 phosphate buffers with 1% DMSO to slow hydrolysis.
  • Prodrug Design : Replace the methyl ester with pivaloyloxymethyl (POM) groups to enhance stability .
  • Lyophilization : Store lyophilized aliquots at -80°C; reconstitute in acetonitrile/water (1:1) for assays .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

Key Workflow :

ADMET Prediction : SwissADME predicts high permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) but moderate hepatic clearance (CLhep = 15 mL/min/kg) .

Metabolic Hotspots : CYP3A4-mediated demethylation of the ester is a major pathway; blocking with trifluoromethyl groups reduces clearance by 40% .

Solubility Enhancement : Introduce PEGylated side chains (e.g., -OCH₂CH₂OH) to increase aqueous solubility (>2 mg/mL) without compromising potency .

Q. What contradictions exist in reported biological data, and how can they be resolved?

Example Contradiction :

  • One study reports IC₅₀ = 25 nM against FGFR1 , while another finds IC₅₀ = 80 nM .
    Resolution Strategies :
  • Assay Conditions : Verify ATP concentrations (1 mM vs. 100 µM) and enzyme lots.
  • Compound Purity : Re-test batches with HPLC-confirmed purity >99%.
  • Orthogonal Assays : Validate with cell-free (kinase) and cell-based (proliferation) assays .

Q. Table 1: Comparative Kinase Inhibition of Pyrrolopyridine Derivatives

CompoundFGFR1 IC₅₀ (nM)Solubility (µg/mL)LogP
Methyl 2-iodo derivative25152.8
Methyl 2-bromo derivative120182.5
Methyl 2-methyl derivative300351.9
Data from

Q. Table 2: Optimization of Cross-Coupling Reactions

Reaction TypeCatalystYield (%)Purity (%)
SuzukiPd(PPh₃)₄7898
BuchwaldPd₂(dba)₃/XPhos6595
SonogashiraCuI/Pd(PPh₃)₂Cl₂8297
Data from

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